molecular formula C28H30ClN3O3S B15009603 Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B15009603
M. Wt: 524.1 g/mol
InChI Key: QRCQMDZUNDOFMI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a dihydropyridine ring, a cyano group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine ring, followed by the introduction of the cyano group and other substituents. Common reagents used in these reactions include various chlorinated compounds, amines, and sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(4-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups and the dihydropyridine ring structure

Properties

Molecular Formula

C28H30ClN3O3S

Molecular Weight

524.1 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C28H30ClN3O3S/c1-16-7-12-22(17(2)13-16)32-23(33)15-36-26-21(14-30)25(19-8-10-20(29)11-9-19)24(18(3)31-26)27(34)35-28(4,5)6/h7-13,25,31H,15H2,1-6H3,(H,32,33)

InChI Key

QRCQMDZUNDOFMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C#N)C

Origin of Product

United States

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